molecular formula C21H20ClF3N2O4S B584831 LY 487379 Hydrochloride CAS No. 353229-59-1

LY 487379 Hydrochloride

Cat. No. B584831
CAS RN: 353229-59-1
M. Wt: 488.906
InChI Key: LPWFRDWTOKLHJC-UHFFFAOYSA-N
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Description

LY 487379 Hydrochloride is a selective positive allosteric modulator of mGlu2 receptors . It potentiates glutamate-stimulated [35S]GTPγS binding . The EC50 values are 1.7 and >10 μM for mGlu2 and mGlu3 receptors respectively . It is devoid of any activity at mGlu5 and mGlu7 receptors .


Molecular Structure Analysis

The molecular formula of LY 487379 Hydrochloride is C21H19F3N2O4S.HCl . Its molecular weight is 488.91 g/mol . The IUPAC name is 2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of LY 487379 Hydrochloride include a molecular weight of 488.91 g/mol , and a molecular formula of C21H19F3N2O4S.HCl . It is soluble to 100 mM in DMSO and to 50 mM in ethanol .

Relevant Papers The relevant papers for LY 487379 Hydrochloride include studies on the discovery of allosteric potentiators for the metabotropic glutamate 2 receptor , pharmacological characterization and identification of amino acids involved in the positive modulation of metabotropic glutamate receptor subtype 2 , modulation of excitatory synaptic transmission in the rat globus pallidus , and effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats .

Scientific Research Applications

Allosteric Modulator for mGlu2 Receptors

LY 487379 Hydrochloride acts as a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR 2 . It potentiates glutamate-stimulated [35 S]GTP γ S binding . The EC50 values are 1.7 and > 10 μ M for mGlu 2 and mGlu 3 receptors respectively .

Cognitive Flexibility Enhancement

This compound promotes cognitive flexibility in a rat model . This suggests that it could potentially be used in the treatment of cognitive disorders.

Absence of Activity at mGlu 5 and mGlu 7 Receptors

LY 487379 Hydrochloride is devoid of any activity at mGlu 5 and mGlu 7 receptors . This specificity can be beneficial in research and therapeutic applications where selective modulation of mGlu 2 receptors is desired.

Structure and Function Study of mGluR 2

LY 487379 Hydrochloride is used to study the structure and function of the mGluR 2 receptor subtype . This helps in understanding the role of these receptors in various physiological processes.

Potential Antipsychotic and Anxiolytic Applications

LY 487379 Hydrochloride, along with various other mGluR 2/3 agonists and positive modulators, is being investigated as a possible antipsychotic and anxiolytic drug . This is due to its ability to modulate glutamate neurotransmission, which is implicated in these disorders.

Investigation of Amino Acids Involved in Positive Modulation of mGluR 2

This compound has been used in pharmacological characterization and identification of amino acids involved in the positive modulation of metabotropic glutamate receptor subtype 2 .

properties

IUPAC Name

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWFRDWTOKLHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719337
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LY 487379 Hydrochloride

CAS RN

353229-59-1
Record name LY-487379 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353229591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-487379 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQP3N7RUC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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